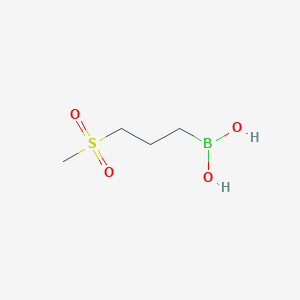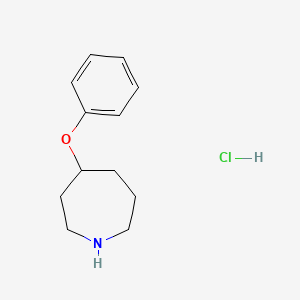
4-Phenoxyazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxyazepane hydrochloride is a versatile chemical compound used in various scientific research applications. It is known for its unique properties, making it valuable in fields such as drug discovery, organic synthesis, and material science.
Vorbereitungsmethoden
The preparation of 4-Phenoxyazepane hydrochloride involves several synthetic routes and reaction conditions. One method includes the following steps: alkylation, substitution, reduction, and chlorination. This method is suitable for industrial production, with a total yield of about 70% and a purity of 99% . The process involves using cycloheximide as a raw material and obtaining the final product through the mentioned steps under mild conditions .
Analyse Chemischer Reaktionen
4-Phenoxyazepane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Phenoxyazepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-Phenoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug discovery, it may interact with specific receptors or enzymes to exert its effects .
Vergleich Mit ähnlichen Verbindungen
4-Phenoxyazepane hydrochloride can be compared with other similar compounds, such as:
4-Chlorophenylhydrazine hydrochloride: Used in similar synthetic applications but with different reactivity and properties.
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride: Used in the production of pharmaceutical intermediates with different synthetic routes and conditions.
These comparisons highlight the uniqueness of this compound in terms of its specific properties and applications.
Eigenschaften
Molekularformel |
C12H18ClNO |
|---|---|
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
4-phenoxyazepane;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
InChI-Schlüssel |
VDFOHYVLCIJCGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCNC1)OC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)

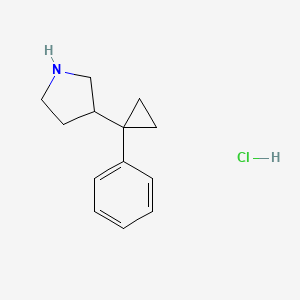
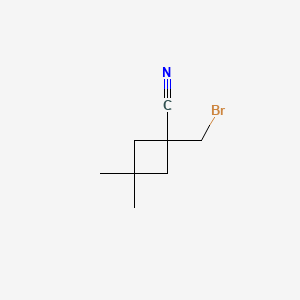

![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)

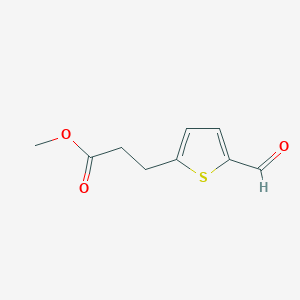
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
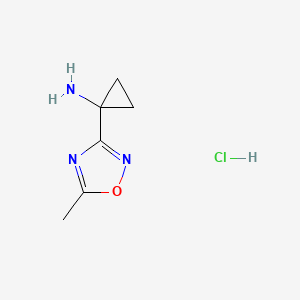
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

